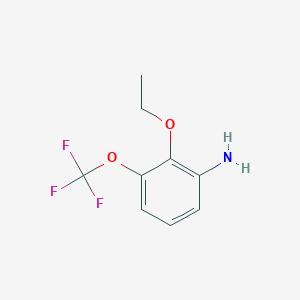![molecular formula C6H7BClNO2 B8118944 [5-(Chloromethyl)pyridin-3-yl]boronic acid](/img/structure/B8118944.png)
[5-(Chloromethyl)pyridin-3-yl]boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-(Chloromethyl)pyridin-3-yl]boronic acid is a boronic acid derivative that features a pyridine ring substituted with a chloromethyl group at the 5-position and a boronic acid group at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [5-(Chloromethyl)pyridin-3-yl]boronic acid typically involves the halogenation of a pyridine derivative followed by borylation. One common method starts with the chloromethylation of pyridine, which can be achieved using chloromethyl methyl ether and a Lewis acid catalyst such as aluminum chloride. The resulting 5-(Chloromethyl)pyridine is then subjected to a borylation reaction using a boronic acid reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques to ensure high purity and quality .
化学反应分析
Types of Reactions
[5-(Chloromethyl)pyridin-3-yl]boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The chloromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Boronic esters or borates.
Reduction: 5-Methylpyridin-3-ylboronic acid.
Substitution: Substituted pyridinyl derivatives with various functional groups.
科学研究应用
Chemistry
In chemistry, [5-(Chloromethyl)pyridin-3-yl]boronic acid is used as a building block for the synthesis of more complex molecules. It is particularly valuable in Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds in organic synthesis .
Biology
Boronic acids are known to interact with enzymes and receptors, making them useful in the design of enzyme inhibitors and receptor modulators .
Medicine
In medicine, boronic acid derivatives are explored for their potential as therapeutic agents. They have shown promise in the treatment of diseases such as cancer and diabetes due to their ability to inhibit specific enzymes and proteins involved in disease pathways .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and catalysts. Its unique chemical properties make it suitable for applications in materials science and catalysis .
作用机制
The mechanism of action of [5-(Chloromethyl)pyridin-3-yl]boronic acid involves its interaction with molecular targets such as enzymes and receptors. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity. This interaction can inhibit the activity of enzymes by blocking their active sites or altering their conformation .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Another boronic acid derivative with a phenyl group instead of a pyridine ring.
4-(Chloromethyl)phenylboronic acid: Similar structure but with a phenyl ring and chloromethyl group at the 4-position.
3-Pyridylboronic acid: Lacks the chloromethyl group but has a similar pyridine ring structure.
Uniqueness
[5-(Chloromethyl)pyridin-3-yl]boronic acid is unique due to the presence of both a chloromethyl group and a boronic acid group on the pyridine ring. This combination of functional groups provides distinct reactivity and versatility in chemical synthesis and biological applications .
属性
IUPAC Name |
[5-(chloromethyl)pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO2/c8-2-5-1-6(7(10)11)4-9-3-5/h1,3-4,10-11H,2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQSLTEWPLIGRQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CN=C1)CCl)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![[4-(3-Chloropropyl)phenyl]boronic acid](/img/structure/B8118956.png)
![3-[2-(Dimethylamino)ethanesulfonamido]phenylboronic acid](/img/structure/B8118959.png)

